6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
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Overview
Description
6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is an organic compound belonging to the indazole family Indazoles are bicyclic heterocycles that consist of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a methoxycarbonyl group at the 6-position and a carboxylic acid group at the 3-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and appropriate carboxylic acid derivatives.
Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions, such as the reaction of organometallic intermediates with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to alcohols or other reduced forms.
Substitution: The indazole ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Indazole-3-carboxylic acid: Lacks the methoxycarbonyl group at the 6-position.
6-Methyl-1H-indazole-3-carboxylic acid: Has a methyl group instead of a methoxycarbonyl group at the 6-position.
1H-Indazole-3-carboxylic acid: Lacks the methoxycarbonyl group at the 6-position.
Uniqueness: 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is unique due to the presence of both the methoxycarbonyl group at the 6-position and the carboxylic acid group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-methoxycarbonyl-1H-indazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)11-12-8(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTKLZPDTBASOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NN2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646517 |
Source
|
Record name | 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-60-1 |
Source
|
Record name | 6-Methyl 1H-indazole-3,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885522-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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